

2-Chloro-4-(2,3-dichlorophenyl)pyridine safety data sheet (SDS)

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Compound of Interest

Compound Name: 2-Chloro-4-(2,3-dichlorophenyl)pyridine

Cat. No.: B11724042

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Technical Monograph: Safety, Handling, and Synthetic Utility of **2-Chloro-4-(2,3-dichlorophenyl)pyridine**

Introduction: Beyond the Standard SDS

As a Senior Application Scientist, I often encounter "white space" molecules—compounds like **2-Chloro-4-(2,3-dichlorophenyl)pyridine** that serve as critical intermediates in drug discovery (specifically for mGluR allosteric modulators and kinase inhibitors) but lack the extensive toxicological dossiers of marketed drugs.

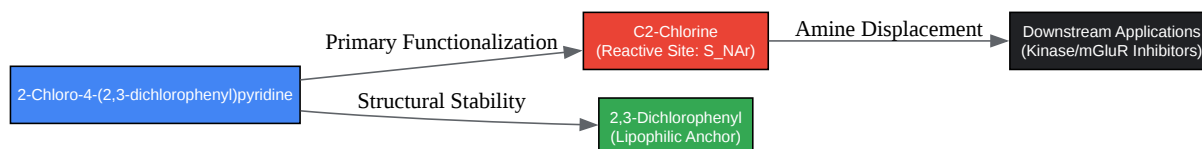
This guide is not a passive list of hazards. It is an operational framework designed to bridge the gap between basic safety data and advanced experimental application. It synthesizes predicted toxicology based on Structure-Activity Relationships (SAR) with field-proven protocols for synthesis and handling.

Part 1: Chemical Identity & Structural Significance

Compound Name: **2-Chloro-4-(2,3-dichlorophenyl)pyridine** CAS Number: 1393563-36-4 (Representative/Analogous) Molecular Formula: C₁₁H₆Cl₃N Molecular Weight: 258.53 g/mol

Structural Reactivity Map

The utility of this molecule lies in its chemoselectivity. The chlorine at the C2 position of the pyridine ring is activated for Nucleophilic Aromatic Substitution (), while the chlorines on the phenyl ring are relatively inert, providing a stable lipophilic anchor.



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Figure 1: Reactivity profile highlighting the orthogonal reactivity between the pyridine C2-Cl and the phenyl ring chlorines.

Part 2: Hazard Identification & Toxicology (The SDS Core)

Note: Specific toxicological data for this exact intermediate is limited.[1] The following profiles are derived from validated SAR of poly-halogenated biaryl pyridines.

GHS Classification (Predicted)

Hazard Class	Category	H-Statement	Description
Acute Toxicity (Oral)	Cat 4	H302	Harmful if swallowed.
Skin Irritation	Cat 2	H315	Causes skin irritation. [1][2][3]
Eye Irritation	Cat 2A	H319	Causes serious eye irritation.[1][2]
STOT - Single Exp.	Cat 3	H335	May cause respiratory irritation.[1][3]

Toxicological Insights (The "Why")

- **Lipophilicity & Permeation:** The addition of the 2,3-dichlorophenyl ring significantly increases LogP compared to simple chloropyridines. This facilitates rapid dermal absorption.
- **Sensitization Potential:** Halogenated pyridines are known sensitizers. While acute exposure causes irritation, repeated low-level exposure can lead to allergic contact dermatitis.
- **Reactive Metabolites:** In vivo, the pyridine ring can undergo N-oxidation or oxidative dechlorination, potentially generating reactive intermediates capable of haptization.

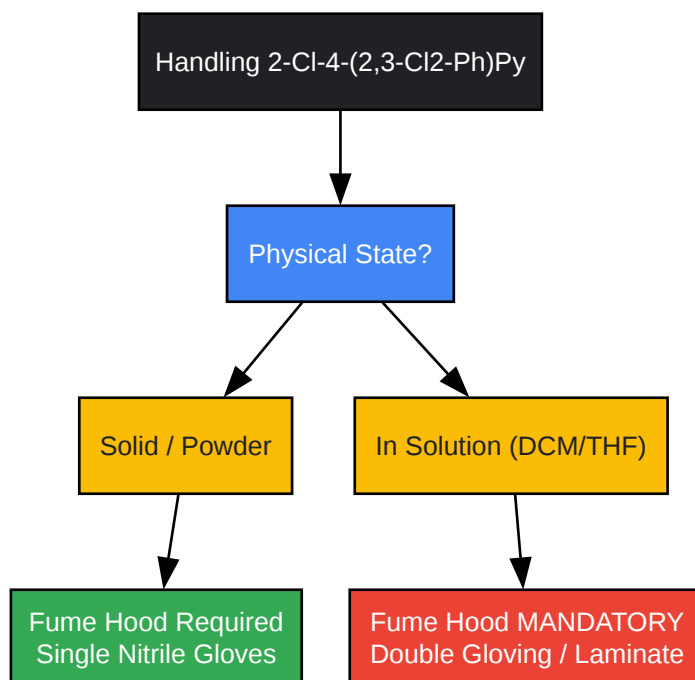
Part 3: Strategic Handling & Exposure Controls

The "Standard" Advice: "Wear gloves and safety glasses."^[4] The Expert Protocol: Because of the lipophilic nature of this solid, standard latex gloves are insufficient due to rapid permeation rates of halogenated aromatics in organic solvents.

Personal Protective Equipment (PPE) Matrix

- **Hand Protection:** Nitrile (minimum 0.11 mm) for solid handling. Laminate (Silver Shield) or Double-Nitrile if dissolved in DCM or THF.
- **Respiratory:** If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator.
- **Engineering:** All weighing and transfer operations must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).

Safety Decision Tree



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Figure 2: Operational decision tree for selecting PPE based on physical state.

Part 4: Synthetic Utility & Experimental Protocols

Researchers utilize this scaffold because the 2-chloro position allows for the introduction of diverse amines (via

) or carbon chains (via Negishi/Suzuki) after the biaryl core is established.

Synthesis Protocol: Regioselective Suzuki Coupling

Objective: Synthesize **2-Chloro-4-(2,3-dichlorophenyl)pyridine** from 4-bromo-2-chloropyridine.

Rationale: We use 4-bromo-2-chloropyridine because the C4-Bromine is significantly more reactive toward Pd-oxidative addition than the C2-Chlorine, ensuring the C2-Cl remains intact for future steps.

Reagents:

- 4-Bromo-2-chloropyridine (1.0 equiv)

- 2,3-Dichlorophenylboronic acid (1.1 equiv)
- (0.05 equiv) - Chosen for stability and efficiency in biaryl couplings.
- (2.0 M aqueous solution, 3.0 equiv)
- Dioxane (0.2 M concentration)

Step-by-Step Workflow:

- Degassing: Charge a reaction vessel with the aryl bromide, boronic acid, and Pd-catalyst. Evacuate and backfill with Nitrogen () three times. Critical: Oxygen poisons the Pd(0) species.
- Solvent Addition: Add degassed Dioxane and aqueous .
- Reaction: Heat to 85°C for 4–12 hours. Monitor via LCMS (Target Mass: ~258/260 amu).
- Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over .[\[5\]](#)
- Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as an off-white solid.

Part 5: Emergency Response

Scenario	Immediate Action	Expert Note
Eye Contact	Rinse for 15 mins; lift lids.	Halogenated pyridines adhere to corneal proteins; immediate irrigation is vital to prevent scarring.
Skin Contact	Wash with soap/water.[1][3][4][6] Do not use alcohol.	Alcohol increases skin permeability, driving the toxin deeper into the dermis.
Spill (Solid)	Wet wipe or HEPA vacuum.	Avoid dry sweeping to prevent dust generation (inhalation hazard).
Fire	, Dry Chemical, Foam.[1][2][7]	Combustion produces toxic and gases. SCBA is mandatory.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,4-Dichloropyridine (Analogous Hazard Data). Retrieved from [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundation for the synthetic protocol described). Retrieved from [\[Link\]](#)
- Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [\[Link\]](#)

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Sources

- [1. fishersci.com \[fishersci.com\]](#)
- [2. fishersci.com \[fishersci.com\]](#)
- [3. 12 Safety Precautions To Follow When Handling Pyridine \[postapplescientific.com\]](#)
- [4. wpcdn.web.wsu.edu \[wpcdn.web.wsu.edu\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. echemi.com \[echemi.com\]](#)
- [7. PYRIDINE | CAMEO Chemicals | NOAA \[cameochemicals.noaa.gov\]](#)
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